N-(5-methyl-1,2-oxazol-3-yl)-4-nitro-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-METHYL-3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a heterocyclic compound that contains both isoxazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [2+3] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazines with 1,3-diketones or β-ketoesters.
Coupling of Isoxazole and Pyrazole Rings: The final step involves coupling the isoxazole and pyrazole rings through an amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for N-(5-METHYL-3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Catalysts like Lewis acids or bases.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine.
Nucleophilic Substitution: Formation of substituted isoxazole derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
N-(5-METHYL-3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(5-METHYL-3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell wall synthesis.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- N-(5-METHYL-3-ISOXAZOLYL)-2-[(4-NITROBENZYL)THIO]ACETAMIDE
- N-(5-METHYL-3-ISOXAZOLYL)-2-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ACETAMIDE
Uniqueness
N-(5-METHYL-3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of isoxazole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H7N5O4 |
---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C8H7N5O4/c1-4-2-6(12-17-4)10-8(14)7-5(13(15)16)3-9-11-7/h2-3H,1H3,(H,9,11)(H,10,12,14) |
InChI Key |
JPSNGXZCSOGMLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.